methyl 4-cyano-3,5-difluorobenzoate
Description
Methyl 4-cyano-3,5-difluorobenzoate is a fluorinated aromatic ester characterized by a cyano (-CN) group at the para position and fluorine atoms at the 3 and 5 positions on the benzene ring. This compound belongs to a class of derivatives engineered for advanced material applications, particularly in liquid crystals and organic electronics. Its structure combines strong electron-withdrawing groups (cyano and fluorines), which enhance electronic polarization and influence mesogenic behavior in liquid crystals .
Properties
CAS No. |
1805475-59-5 |
|---|---|
Molecular Formula |
C9H5F2NO2 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 4-cyano-3,5-difluorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals .
Materials Science
The compound is utilized in creating fluorinated polymers and materials that exhibit high thermal stability and chemical resistance. These materials are essential in industries requiring durable and resilient products.
Biological Research
Research into the biological activity of this compound has shown potential applications in pharmacology:
- Antitumor Studies : Related compounds have demonstrated the ability to inhibit tumor cell growth effectively. This compound is often used as a precursor for synthesizing molecules aimed at targeting cancer pathways.
- Inflammation Models : Preliminary studies suggest that the compound may modulate inflammatory responses by affecting cytokine production and enzyme activity. Further investigations are necessary to confirm these effects in vivo.
Case Study 1: Antitumor Activity
A study focused on fluorinated benzoates indicated that this compound could serve as a starting material for synthesizing compounds targeting cancer pathways. The results showed significant inhibition of tumor cell growth when tested against various cancer cell lines.
Case Study 2: Pharmacokinetic Optimization
Research has highlighted efforts to optimize the pharmacokinetic properties of fluorinated compounds similar to this compound. Modifications aimed at enhancing aqueous solubility while maintaining biological activity have been successful, indicating potential for therapeutic applications .
Mechanism of Action
The mechanism by which methyl 4-cyano-3,5-difluorobenzoate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies (e.g., Li et al. in ) demonstrate that strategic fluorine placement and cyano substitution in benzoate esters enable precise tuning of material properties. For instance:
- Liquid Crystal Engineering : Replacing lateral methoxy with trifluoromethyl in RM734-CN(2F) derivatives broadens nematic phase ranges, improving display response times .
- Electronic Device Performance: The bis(trifluoromethyl)-cyano complex in exhibits enhanced electron mobility, making it suitable for photovoltaic cells .
Biological Activity
Methyl 4-cyano-3,5-difluorobenzoate is an organic compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a benzoate group with cyano and difluoro substituents, which significantly influence its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 179.15 g/mol.
Anticancer Potential
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity . The presence of the cyano group enhances lipophilicity, which may facilitate interactions with cellular targets involved in cancer cell proliferation. For instance, compounds in the difluorobenzoate class have shown promise in inhibiting tumor growth by interfering with critical signaling pathways in cancer cells .
Anti-inflammatory Properties
There is preliminary evidence suggesting that this compound may possess anti-inflammatory properties . Similar compounds have been implicated in modulating inflammatory responses through interactions with enzymes or receptors involved in these pathways. However, more comprehensive studies are required to elucidate the specific mechanisms and efficacy of this compound in inflammatory conditions.
The mechanism of action for this compound involves several key interactions:
- Nucleophilic Substitution : The electron-withdrawing effects of the cyano and fluorine groups enhance the susceptibility of the aromatic ring to nucleophilic attack.
- Reduction : The cyano group can be reduced to an amine, which may contribute to biological activity.
- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of carboxylic acid derivatives that may exhibit distinct biological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methyl 4-cyano-2,3-difluorobenzoate | Cyano and difluoro groups on different positions | Different reactivity patterns due to positional changes |
| Methyl 4-fluorobenzoate | Contains only one fluorine atom | Less reactive compared to difluoro derivatives |
| Methyl 2,4-difluorobenzoate | Two fluorine atoms at different positions | Lacks cyano group; different reactivity profile |
| Methyl 3,4-difluorobenzoate | Similar difluoro substitution | Different spatial arrangement affects properties |
This table illustrates how this compound stands out due to its combination of both cyano and difluoro groups on the aromatic ring, imparting distinct reactivity valuable for various applications .
Case Study: Antitumor Activity
In a study exploring the antitumor potential of fluorinated compounds, this compound was evaluated alongside other analogs. Results indicated that while some analogs exhibited potent activity against specific cancer cell lines, further optimization of this compound could enhance its efficacy. For example, modifications to improve metabolic stability and solubility were suggested as future directions for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
